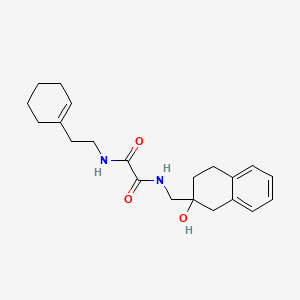
8-(((2-クロロベンジル)アミノ)メチル)-1,3-ジメチル-1H-プリン-2,6(3H,7H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, an aminomethyl group, and a dimethylpurine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
科学的研究の応用
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzylamine to form 2-chlorobenzylamine.
Aminomethylation: The 2-chlorobenzylamine is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Purine Core Construction: The aminomethylated intermediate is then coupled with a purine derivative, such as 1,3-dimethylxanthine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
作用機序
The mechanism of action of 8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within the cell. It is believed to modulate various signaling pathways by binding to purinergic receptors and enzymes involved in nucleotide metabolism. This interaction can lead to alterations in cellular functions, including proliferation, apoptosis, and differentiation.
類似化合物との比較
Similar Compounds
- 8-((benzylamino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-(((2-fluorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 8-(((2-methylbenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
8-(((2-chlorobenzyl)amino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound exhibits enhanced reactivity and potential therapeutic effects compared to its analogs, making it a valuable target for further research and development.
特性
IUPAC Name |
8-[[(2-chlorophenyl)methylamino]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-20-13-12(14(22)21(2)15(20)23)18-11(19-13)8-17-7-9-5-3-4-6-10(9)16/h3-6,17H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSUUZUTUVBFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2416920.png)



![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)


![4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2416938.png)



